![molecular formula C16H15N3O2 B376657 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B376657.png)
3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone is a substituted quinazolinone derivative characterized by a 3-amino group and a 2-methylphenoxymethyl substituent at position 2 of the heterocyclic core. Quinazolinones are nitrogen-containing bicyclic compounds with a 4(3H)-quinazolinone backbone, widely studied for their diverse pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities .
Synthetic routes for similar 3-amino-2-substituted quinazolinones typically involve cyclization of anthranilic acid derivatives with hydrazine hydrate or condensation with substituted aldehydes/acid chlorides. For example, 3-amino-2-methyl-4(3H)-quinazolinone is synthesized via hydrazine-mediated cyclization of methyl 2-acetamidobenzoate . Modifications at position 2, such as introducing phenoxy groups, often employ nucleophilic substitution or coupling reactions .
Vorbereitungsmethoden
Synthesewege: Details zu spezifischen Synthesewegen sind in den bereitgestellten Quellen nicht readily verfügbar.
Industrielle Produktion: Informationen über industrielle Produktionsmethoden sind ebenfalls begrenzt.
Analyse Chemischer Reaktionen
Reaktivität: Während spezifische Reaktionen nicht dokumentiert sind, können wir schließen, dass verschiedene Transformationen durchlaufen kann, die typisch für Chinoxalinderivate sind.
Häufige Reagenzien und Bedingungen: Diese hängen von den spezifischen Reaktionen ab, aber Standardreagenzien für die Chinoxalinchemie (Oxidation, Reduktion, Substitution) würden wahrscheinlich zutreffen.
Hauptprodukte: Ohne präzise Daten können wir keine Hauptprodukte angeben, die bei Reaktionen mit entstehen.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:
- Antimicrobial Activity : Studies have shown that quinazolinone derivatives possess significant antimicrobial properties. For instance, 3-amino-2-methyl-4(3H)-quinazolinone derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth .
- Anticonvulsant Effects : Research indicates that certain quinazolinone derivatives can influence the central nervous system, exhibiting anticonvulsant properties. This is particularly relevant in the context of developing treatments for epilepsy .
- Anti-inflammatory Activity : Compounds within this class have been synthesized and evaluated for their anti-inflammatory effects. For example, derivatives have shown varying degrees of edema inhibition in animal models, suggesting potential use in treating inflammatory conditions .
- Anticancer Potential : Several studies report that quinazolinone derivatives demonstrate significant cytotoxicity against various cancer cell lines. This includes activity against epidermoid carcinoma and other tumor types, indicating their potential role in cancer therapy .
Synthetic Methodologies
The synthesis of 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone can be achieved through various chemical pathways:
- Benzoxazinone Route : Recent advancements have highlighted a green synthesis approach using benzoxazinones as precursors, yielding the desired quinazolinone with high efficiency . This method emphasizes environmentally friendly practices in pharmaceutical synthesis.
- Diverse Structural Modifications : Researchers have explored numerous structural modifications to enhance the biological activity of quinazolinones. For instance, substituting different functional groups has been shown to optimize their pharmacological profiles .
Case Study 1: Antimicrobial Evaluation
A series of 3-amino-2-methyl-4(3H)-quinazolinones were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Case Study 2: Anti-inflammatory Assessment
In vivo studies assessed the anti-inflammatory efficacy of synthesized quinazolinone derivatives using carrageenan-induced paw edema models. Compounds demonstrated significant reduction in edema compared to control groups, suggesting their potential application in treating inflammatory diseases .
Case Study 3: Anticancer Activity
A specific derivative was evaluated for its cytotoxic effects on human nasopharyngeal carcinoma cells. The study revealed that the compound inhibited cell proliferation significantly at micromolar concentrations, indicating its promise as an anticancer agent .
Wirkmechanismus
- Unfortunately, detailed information on the mechanism of action for WAY-359885 is not readily available.
- Further research would be needed to understand its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Activities of Selected Quinazolinones
Antimicrobial Activity
- Target Compound: The 2-methylphenoxymethyl group may enhance membrane penetration, improving activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Similar derivatives with 2-aryl/alkyl groups exhibit MIC values of 8–64 µg/mL .
- Comparison with UR-9825 : UR-9825, a 7-chloro-3-triazole derivative, shows superior antifungal activity (IC₅₀ < 1 µg/mL against Aspergillus spp.) due to halogen-enhanced target affinity and pharmacokinetic stability .
- SAR Insight: Halogenation at position 7 (e.g., Cl, Br) or bulky substituents at position 2 (e.g., phenoxymethyl) correlates with improved antimicrobial potency .
Antiviral Activity
- Schiff Base Derivatives: 3-Amino-2-aryl quinazolinones form Schiff bases with aldehydes, exhibiting moderate to strong antiviral activity against tobacco mosaic virus (TMV) via PR protein upregulation . For example, compound III-31 in reduces TMV proliferation by 78% at 500 µg/mL.
- Role of 3-Amino Group: The free amino group facilitates Schiff base formation, critical for antiviral mechanisms .
Anti-inflammatory and COX-2 Inhibition
- Target Compound: The 2-methylphenoxymethyl group may mimic COX-2’s hydrophobic pocket interactions. Analogous 3-aryl-2-styryl quinazolinones show COX-2 inhibition (IC₅₀ ~ 0.5 µM) .
- Comparison with Sulfonamide Derivatives: Quinazolinones with para-sulfonamide groups exhibit stronger COX-2 selectivity (e.g., IC₅₀ = 0.12 µM) due to sulfonamide’s hydrogen-bonding capacity .
Pharmacokinetic and Toxicity Profiles
- Target Compound: Limited data, but the 2-methylphenoxymethyl group may improve metabolic stability compared to 2-methyl derivatives .
- UR-9825 : Short half-life in mice (t₁/₂ = 1 h) but favorable profiles in rats (t₁/₂ = 6 h) and rabbits (t₁/₂ = 9 h) .
- Febrifugine: High toxicity (hepatotoxicity) limits clinical use, underscoring the need for safer substitutions like 3-amino groups .
Biologische Aktivität
3-Amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology, antimicrobial therapy, and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula for this compound is C13H12N2O, and it features a quinazolinone core with specific substituents that influence its biological activity. The presence of the 2-methylphenoxy group is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, it may inhibit certain tyrosine kinases, which are pivotal in cancer cell proliferation and survival. This mechanism positions the compound as a potential candidate for anticancer therapies.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties by targeting the epidermal growth factor receptor (EGFR) and other tyrosine kinases. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10.58 to 11.94 µM/L .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial action against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. For example, derivatives of quinazolinones have shown MIC values between 50-250 µg/ml against various strains .
Anti-inflammatory Activity
Quinazolinone derivatives are noted for their anti-inflammatory effects, often outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in experimental models . These compounds may inhibit inflammatory mediators, contributing to their therapeutic potential in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
The table below summarizes the biological activities of various quinazolinone derivatives compared to this compound:
Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | High |
2-Methyl-4(3H)-quinazolinone | Moderate | High | Moderate |
3-(Benzylidene amino)-2-phenyl-4(3H)-quinazolinone | High | Low | Moderate |
Case Studies
- Anticancer Study : In a study evaluating the efficacy of various quinazoline derivatives, it was found that this compound exhibited significant cytotoxicity against A549 cells, leading to cell cycle arrest at the G2/M phase .
- Antimicrobial Evaluation : A series of synthesized quinazolinones were tested against common pathogens. The compound demonstrated notable inhibition against S. aureus with an MIC comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via condensation of anthranilic acid derivatives with primary amines or acylating agents. For example:
- Route 1 : Reacting methyl 2-acylaminobenzoates with amine hydrochlorides in phosphorus pentaoxide (P₂O₅) mixtures yields 4(3H)-quinazolinones. Adjusting the molar ratio of P₂O₅ to amine (1:3–1:5) and heating at 70–150°C optimizes exothermic reactions, though yields vary with steric hindrance (e.g., tert-butyl groups reduce yields) .
- Route 2 : Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating, as demonstrated for structurally similar 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one .
- Table 1 : Comparison of Methods
Method | Yield (%) | Time | Key Conditions |
---|---|---|---|
P₂O₅/amine hydrochloride | 60–85 | 4–6 h | 70–150°C, exothermic |
Microwave irradiation | 75–90 | 0.5 h | 150 W, solvent-free |
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., 2-methylphenoxy methyl group at C2) and amine proton environments. IR identifies carbonyl (C=O, ~1680 cm⁻¹) and NH₂ stretches (~3350 cm⁻¹) .
- X-ray Crystallography : Single-crystal studies resolve disorder in solvent molecules (e.g., methanol hemisolvate) and validate bond lengths (mean C–C = 0.004 Å) .
- Elemental Analysis : Matches calculated vs. observed C, H, N content (<0.4% deviation) to confirm purity .
Q. What in vitro biological screening models are commonly used to evaluate its CNS depressant activity?
- Methodological Answer :
- Forced Swim Test (FST) : Measures immobility time (seconds) as an indicator of CNS depression. Structurally similar quinazolinones show 40–60% increased immobility at 50 mg/kg doses .
- Actophotometer Screen : Quantifies locomotor activity reduction (>40% decrease after 1 hour at 25 mg/kg) .
- Phenobarbitone-Induced Hypnosis Potentiation : Despite sedative effects, most analogs fail to prolong sleep duration, suggesting a distinct mechanism from GABAergic pathways .
Advanced Research Questions
Q. How do substituent modifications at the C2 and C3 positions affect pharmacological activity?
- Methodological Answer :
- C2 Substitution : Aromatic or heteroaromatic groups (e.g., 2-thienyl) enhance antimicrobial activity (MIC = 20–45 µg/mL against Xanthomonas oryzae) via increased lipophilicity and membrane disruption .
- C3 Substitution : Introducing arylimine moieties (e.g., 3-[2-arylideneaminoethyl]) improves antifungal activity (EC₅₀ = 45–93 µg/mL) by targeting fungal cytochrome P450 enzymes .
- SAR Trends :
- Electron-withdrawing groups (e.g., -CF₃) at C3 enhance antibacterial activity.
- Bulky substituents at C2 reduce CNS penetration but improve metabolic stability .
Q. What strategies resolve contradictions in biological data, such as high in vitro activity but low in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (e.g., via HPLC plasma analysis) to identify poor absorption or rapid clearance. For example, 2-methylphenoxy analogs show low logP (<2), limiting blood-brain barrier penetration .
- Metabolite Identification : LC-MS/MS detects inactive metabolites (e.g., N-acetylated derivatives) that explain reduced in vivo activity .
- Dose Optimization : Use Hill equation modeling to adjust dosing regimens. For example, doubling the dose (50 → 100 mg/kg) restores FST immobility in rodents .
Q. How can lithiation reactions expand functionalization of the quinazolinone core?
- Methodological Answer :
- Double Lithiation : Treat 3-amino-2-methyl-4(3H)-quinazolinone with n-butyllithium to generate a dilithio intermediate. React with electrophiles (e.g., ketones, aldehydes) to introduce C2-alkyl or aryl groups (yields >80%) .
- Diastereoselectivity : Use chiral ketones (e.g., cyclohexanone) to achieve >90% diastereomeric excess in C2-substituted derivatives .
- Limitations : Lithiation fails with electron-deficient amines (e.g., dimethylamino groups) due to reduced N-H acidity .
Q. What computational methods predict the compound’s bioactivity and interaction mechanisms?
- Methodological Answer :
- Molecular Docking : AutoDock Vina models binding to COX-2 (PDB: 5KIR) with ∆G = -9.2 kcal/mol, highlighting hydrogen bonds with Tyr355 and Val523 .
- DFT Analysis : B3LYP/6-31G(d) calculations correlate HOMO-LUMO gaps (ΔE = 4.1 eV) with antioxidant activity (IC₅₀ = 12 µM in DPPH assay) .
- ADME Prediction : SwissADME forecasts moderate BBB permeability (BBB score = 0.65) and CYP3A4 inhibition risk .
Q. Data Contradiction Analysis
Q. Why do some analogs show strong in vitro antimicrobial activity but poor in vivo results?
- Resolution :
- Solubility Issues : High logP (>3) in analogs like 3-(4-trifluoromethoxyphenyl) derivatives causes precipitation in physiological media. Use nanoformulation (e.g., liposomes) to enhance bioavailability .
- Protein Binding : Plasma protein binding (>95%) reduces free drug concentration. Modify with hydrophilic groups (e.g., -SO₃H) to lower binding affinity .
Q. How to address discrepancies in CNS activity between locomotor inhibition and forced swim tests?
- Resolution :
- Mechanistic Divergence : Locomotor inhibition may target dopaminergic pathways, while FST effects involve serotonin/noradrenaline reuptake inhibition. Perform receptor-binding assays (e.g., 5-HT₂A Ki = 120 nM) to clarify .
- Dose-Dependent Effects : Lower doses (10 mg/kg) may selectively inhibit locomotion without FST activity, suggesting threshold-dependent mechanisms .
Eigenschaften
Molekularformel |
C16H15N3O2 |
---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
3-amino-2-[(2-methylphenoxy)methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c1-11-6-2-5-9-14(11)21-10-15-18-13-8-4-3-7-12(13)16(20)19(15)17/h2-9H,10,17H2,1H3 |
InChI-Schlüssel |
MNGVORPYHMNFDM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N |
Kanonische SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.